molecular formula C9H12ClFN2O3 B6607278 3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride CAS No. 2839156-81-7

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride

Cat. No.: B6607278
CAS No.: 2839156-81-7
M. Wt: 250.65 g/mol
InChI Key: HXKLYZVAOLXOCU-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique chemical structure, which includes a fluorine atom and a nitro group attached to a phenoxy ring, making it a valuable compound for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride typically involves the reaction of 3-fluoro-4-nitrophenol with 3-chloropropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

    Oxidation: 3-(3-amino-4-nitrophenoxy)propan-1-aminehydrochloride.

    Reduction: 3-(3-fluoro-4-nitrophenoxy)propan-1-amine oxide.

    Substitution: 3-(3-substituted-4-nitrophenoxy)propan-1-aminehydrochloride.

Scientific Research Applications

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is widely used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-nitrophenoxy)propan-1-aminehydrochloride
  • 3-(3-bromo-4-nitrophenoxy)propan-1-aminehydrochloride
  • 3-(3-iodo-4-nitrophenoxy)propan-1-aminehydrochloride

Uniqueness

3-(3-fluoro-4-nitrophenoxy)propan-1-aminehydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(3-fluoro-4-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3.ClH/c10-8-6-7(15-5-1-4-11)2-3-9(8)12(13)14;/h2-3,6H,1,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKLYZVAOLXOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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